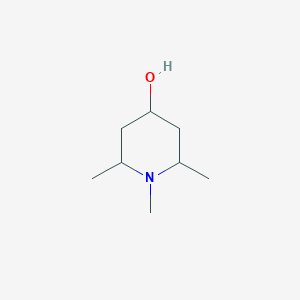

1,2,6-Trimethylpiperidin-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2,6-trimethylpiperidin-4-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-6-4-8(10)5-7(2)9(6)3/h6-8,10H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNYCGIOXRWNPLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CC(N1C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Studies of 1,2,6 Trimethylpiperidin 4 Ol

Oxidation Reactions of the Hydroxyl Group

The secondary alcohol functionality at the C-4 position of 1,2,6-trimethylpiperidin-4-ol is a prime site for oxidation, leading to the corresponding ketone, 1,2,6-trimethylpiperidin-4-one. This transformation is a critical step in the synthesis of various derivatives.

Conversion to Piperidinone Derivatives (e.g., Swern Oxidation)

The Swern oxidation is a widely utilized method for the conversion of primary and secondary alcohols to aldehydes and ketones, respectively. wikipedia.org This reaction employs dimethyl sulfoxide (DMSO) activated by an electrophile, such as oxalyl chloride, followed by the addition of a hindered non-nucleophilic base like triethylamine. wikipedia.orgjk-sci.com The reaction is known for its mild conditions and high yields, making it suitable for substrates with sensitive functional groups. wikipedia.org

The mechanism involves the formation of an alkoxysulfonium salt intermediate from the reaction of the alcohol with the activated DMSO. The subsequent addition of a base facilitates an intramolecular elimination reaction to yield the ketone, dimethyl sulfide, and a protonated base. youtube.com

While specific studies detailing the Swern oxidation of this compound are not prevalent in publicly available literature, the reaction is a standard procedure for the oxidation of similar substituted piperidinols. The expected product of this reaction would be 1,2,6-trimethylpiperidin-4-one.

| Starting Material | Reagents | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Substituted Piperidin-4-ol | 1. (COCl)₂, DMSO 2. Et₃N | CH₂Cl₂ | -78 to rt | Typically >90 |

Exploration of Other Oxidative Transformations

Beyond the Swern oxidation, other methods can be employed to oxidize this compound. These include chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) or Jones reagent (CrO₃ in aqueous acetone (B3395972)/sulfuric acid). However, these methods often require harsher conditions and can be less selective than DMSO-based oxidations.

Another approach involves catalytic oxidation using transition metals. For instance, ruthenium-catalyzed oxidation with a suitable co-oxidant can efficiently convert secondary alcohols to ketones. These methods are often considered greener alternatives to stoichiometric chromium reagents.

Functional Group Interconversions on the Piperidine (B6355638) Ring

The piperidine ring of this compound and its oxidized derivative, 1,2,6-trimethylpiperidin-4-one, allows for a variety of functional group interconversions, further expanding the synthetic utility of this scaffold.

Derivatization at the Carbonyl Position of Piperidinones (e.g., Semicarbazone Formation)

The carbonyl group of 1,2,6-trimethylpiperidin-4-one is susceptible to nucleophilic attack, enabling the formation of various derivatives. A classic example is the reaction with semicarbazide to form a semicarbazone. wikipedia.org This reaction is a condensation reaction where the nitrogen of the semicarbazide attacks the carbonyl carbon, followed by the elimination of a water molecule to form a C=N double bond. pearson.comquimicaorganica.org

Semicarbazones are often crystalline solids with sharp melting points, making them useful for the identification and characterization of the parent ketone. wikipedia.orgpbworks.com The formation of the semicarbazone of 1,2,6-trimethylpiperidin-4-one would proceed by reacting the ketone with semicarbazide hydrochloride in a buffered solution. pbworks.com

| Starting Ketone | Reagents | Conditions | Product |

|---|---|---|---|

| 1,2,6-Trimethylpiperidin-4-one | Semicarbazide hydrochloride, Sodium acetate (B1210297) | Aqueous ethanol, room temperature or gentle warming | 1,2,6-Trimethylpiperidin-4-one semicarbazone |

N-Alkylation and N-Acylation Reactions

The secondary amine within the piperidine ring of this compound is a nucleophilic center that can readily undergo N-alkylation and N-acylation reactions.

N-Alkylation involves the reaction of the amine with an alkyl halide or another suitable alkylating agent. For the closely related 2,2,6,6-tetramethylpiperidin-4-ol, N-alkylation has been achieved using allyl and benzyl bromides, with microwave irradiation significantly reducing reaction times compared to conventional heating. researchgate.net This suggests that similar conditions could be applied to this compound to introduce a variety of substituents on the nitrogen atom.

N-Acylation is the reaction of the amine with an acylating agent, such as an acyl chloride or an acid anhydride, to form an amide. researchgate.netbath.ac.uk This reaction is often carried out in the presence of a base to neutralize the acidic byproduct. N-acylation can also be performed using esters as the acyl source with a catalytic amount of acetic acid. rsc.org These reactions can be used to introduce a wide range of functional groups and to protect the amine during subsequent synthetic steps. nih.gov

| Reaction Type | Substrate | Reagent | General Conditions | Product |

|---|---|---|---|---|

| N-Alkylation | This compound | Alkyl halide (e.g., Benzyl bromide) | Base (e.g., K₂CO₃), Solvent (e.g., Acetonitrile), Heat or Microwave | N-Alkyl-1,2,6-trimethylpiperidin-4-ol |

| N-Acylation | This compound | Acyl chloride (e.g., Acetyl chloride) | Base (e.g., Triethylamine), Solvent (e.g., CH₂Cl₂) | N-Acyl-1,2,6-trimethylpiperidin-4-ol |

Ring Expansion and Contraction Methodologies

Modification of the piperidine ring itself through ring expansion or contraction represents a more advanced synthetic strategy to access different heterocyclic systems.

Ring expansion of piperidine derivatives can lead to the formation of seven-membered azepane rings. rsc.org Methodologies for this transformation often involve the rearrangement of a suitable precursor. For example, the treatment of N-acyl piperidines with specific reagents can induce a rearrangement to form an expanded ring system.

Ring contraction of piperidines can yield five-membered pyrrolidine derivatives. One approach involves the photochemical rearrangement of α-acylated piperidines. nih.gov This process, known as a Norrish Type II reaction, proceeds through a 1,5-hydrogen atom transfer followed by cyclization to form the contracted ring. nih.gov Another strategy for piperidine ring contraction involves oxidative C-N bond cleavage followed by intramolecular C-N bond reformation. nih.gov

While these methodologies have been demonstrated on various substituted piperidines, their direct application to this compound would depend on the specific reaction conditions and the influence of the methyl substituents on the reactivity and stability of the intermediates.

Insufficient Information Found to Generate the Requested Article on this compound

Following a comprehensive series of targeted searches, it has been determined that there is a significant lack of specific scientific literature available to construct the requested article on the chemical compound “this compound.” The user's stringent requirements for the article to focus solely on this specific compound and adhere to a detailed outline concerning its chemical reactivity, derivatization studies, mechanistic investigations, and incorporation into complex molecular frameworks cannot be met with the currently accessible information.

The search results predominantly yielded information on related but structurally distinct compounds, most notably "2,2,6,6-tetramethyl-4-piperidinol" and its derivatives. While these compounds belong to the same class of piperidinols, their reactivity and applications are not directly transferable to this compound due to differences in their substitution patterns, which can significantly influence their chemical behavior.

Without dedicated research on the chemical reactivity, derivatization, reaction mechanisms, and synthetic applications of this compound, any attempt to generate the requested article would fall short of the required standards of scientific accuracy and detail, and would necessitate speculation based on analogous compounds, thereby violating the user's explicit instructions. Therefore, the creation of a thorough and scientifically accurate article strictly adhering to the provided outline for this specific chemical compound is not possible at this time.

Stereochemical and Conformational Analysis of 1,2,6 Trimethylpiperidin 4 Ol and Its Analogues

Conformational Landscape of Substituted Piperidine (B6355638) Rings

The conformational behavior of the piperidine ring is analogous to that of cyclohexane, with the chair conformation being the most stable. wikipedia.org However, the presence of the nitrogen heteroatom and various substituents introduces complexities not seen in cyclohexane.

The chair conformation is the most prevalent and lowest energy conformation for the piperidine ring. wikipedia.org In this conformation, the substituents on the ring carbons can occupy either axial or equatorial positions. The relative stability of these conformers is determined by a variety of steric and electronic interactions. While the chair form is predominant, other non-chair conformations, such as boat and twist-boat (or skew) forms, can exist, particularly in highly substituted or strained systems. ias.ac.innih.gov These non-chair conformations are generally higher in energy but can be populated in equilibrium and may play a role in the reactivity of the molecule. nih.gov For instance, certain N-nitroso piperidine derivatives have been shown to exist in equilibrium with boat conformations to alleviate severe steric strain present in the chair form. ias.ac.in

| Conformer | Relative Energy | Key Features |

| Chair | Lowest | Most stable; minimizes angle and torsional strain. |

| Twist-Boat | Higher | Intermediate in energy between chair and boat. |

| Boat | Highest | Generally the least stable due to eclipsing interactions and flagpole repulsion. |

This table provides a general overview of the relative energies of piperidine ring conformers.

The position and size of substituents on the piperidine ring have a profound impact on its conformational preferences. Large or bulky substituents generally prefer to occupy the equatorial position to minimize steric interactions, specifically 1,3-diaxial interactions, with other axial substituents. cyberleninka.ru For instance, in N-methylpiperidine, the equatorial conformation of the methyl group is significantly more stable than the axial conformation. wikipedia.org

The presence of multiple substituents, as in 1,2,6-trimethylpiperidin-4-ol, leads to a more complex conformational equilibrium. The relative stereochemistry of the substituents (cis or trans) dictates the possible chair conformations and their relative energies. In some cases, to avoid severe steric clashes, the ring may adopt a conformation where a typically bulky group is forced into an axial position, or it may even adopt a non-chair conformation. acs.org For example, studies on 2,6-disubstituted piperidines have shown that the introduction of bulky groups can lead to a preference for boat or twist-boat conformations to avoid A(1,3) strain (allylic strain) that would be present in a chair conformation. ias.ac.in

Dynamic Stereochemistry and Conformational Equilibria

The different conformations of this compound and its analogues are not static but are in a constant state of interconversion. The study of these dynamic processes provides valuable information about the energy barriers between different conformers.

Dynamic Nuclear Magnetic Resonance (D-NMR) spectroscopy is a powerful technique for studying the kinetics of conformational changes. nih.govcdnsciencepub.com By monitoring the changes in the NMR spectrum as a function of temperature, it is possible to determine the rates of conformational interconversion. At low temperatures, where the interconversion is slow on the NMR timescale, separate signals for each conformer can be observed. As the temperature is increased, the rate of interconversion increases, causing the signals to broaden and eventually coalesce into a time-averaged signal at the coalescence temperature. From the coalescence temperature and the chemical shift difference between the signals of the individual conformers, the free energy of activation (ΔG‡) for the conformational process can be calculated. nih.govcdnsciencepub.com This technique has been widely used to study ring inversion and nitrogen inversion in piperidine derivatives. nih.govresearchgate.net

Kinetic studies, often coupled with D-NMR, provide quantitative data on the energy barriers separating different conformers. The activation energy for a conformational process, such as a chair-to-chair ring flip, can be determined by analyzing the temperature dependence of the rate constant. researchgate.net For piperidine itself, the barrier to ring inversion is approximately 10.4 kcal/mol, while the barrier for nitrogen inversion is significantly lower, around 6.1 kcal/mol. wikipedia.org The presence of substituents can alter these barriers. For example, bulky substituents can increase the energy of the ground state, potentially lowering the barrier to ring inversion, or they can stabilize certain transition states. acs.org Computational methods, such as Density Functional Theory (DFT) calculations, are often used in conjunction with experimental kinetic data to model the transition states and provide a more detailed understanding of the conformational energy landscape. nih.gov

Chiroptical methods are essential for determining the absolute configuration of chiral molecules like the different stereoisomers of this compound. numberanalytics.com These techniques rely on the differential interaction of chiral molecules with left and right circularly polarized light.

Electronic Circular Dichroism (ECD) is a powerful chiroptical technique that measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. nih.gov The resulting ECD spectrum is highly sensitive to the three-dimensional structure of the molecule, including the absolute configuration of its stereocenters and its conformational preferences. researchgate.netmdpi.com By comparing the experimentally measured ECD spectrum with the spectrum predicted by quantum chemical calculations for a given absolute configuration, the stereochemistry of the molecule can be unambiguously assigned. nih.govmdpi.com This approach has been successfully applied to determine the absolute configuration of various complex natural products containing piperidine rings. mdpi.com The combination of ECD with computational modeling provides a reliable method for stereochemical elucidation, especially when crystallographic methods are not feasible. mdpi.com

Isomerism and Stereoisomerism in Piperidinol Systems

The molecular structure of this compound allows for various isomeric forms, including constitutional isomers, diastereomers, and enantiomers. Isomers are molecules that share the same molecular formula but differ in the arrangement of their atoms. masterorganicchemistry.comkhanacademy.org This structural diversity is a key feature of substituted piperidine rings and plays a crucial role in their chemical and biological properties.

Diastereomer and Enantiomer Characterization

This compound possesses three chiral centers, which are carbon atoms attached to four different substituent groups. The presence of multiple chiral centers gives rise to stereoisomerism, where isomers have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms in space. docbrown.info For a molecule with 'n' chiral centers, the maximum possible number of stereoisomers is 2n. masterorganicchemistry.com

The stereoisomers of this compound can be classified as either enantiomers or diastereomers. Enantiomers are pairs of stereoisomers that are non-superimposable mirror images of each other. khanacademy.orgmasterorganicchemistry.com Diastereomers, on the other hand, are stereoisomers that are not mirror images of one another. masterorganicchemistry.comlibretexts.org This occurs when some, but not all, of the chiral centers have opposite configurations. libretexts.org

The different spatial arrangements of the methyl groups at positions 2 and 6, and the hydroxyl group at position 4 on the piperidine ring, lead to the formation of distinct diastereomers, commonly referred to as cis and trans isomers. These diastereomers exhibit different physical and chemical properties. For instance, detailed studies on related disubstituted piperidines have shown that cis and trans diastereomers can have disparate reactivity and selectivity in chemical reactions. nih.gov

The characterization of these isomers often involves techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography to determine the relative configuration of the substituents on the piperidine ring. The absolute configuration (R or S) at each chiral center is determined using methods like chiral chromatography or by relating the molecule to a known standard.

Table 1: Possible Stereoisomers of this compound

| Stereoisomer Type | Description |

|---|---|

| Enantiomers | Pairs of molecules that are non-superimposable mirror images. |

| Diastereomers | Stereoisomers that are not mirror images of each other. |

Methods for Chiral Resolution

Given that most synthetic methods for producing multi-substituted N-heterocycles yield racemic mixtures (an equal mixture of enantiomers), the separation of these enantiomers, a process known as chiral resolution, is of significant importance. nih.gov Several methods have been developed for the chiral resolution of piperidine derivatives and other cyclic amines.

One prominent method is catalytic kinetic resolution . This technique involves the use of a chiral catalyst to selectively react with one enantiomer in a racemic mixture at a faster rate than the other, allowing for the separation of the unreacted, enantioenriched enantiomer. nih.gov For example, the kinetic resolution of disubstituted piperidines has been achieved with high selectivity using N-heterocyclic carbenes (NHCs) and chiral hydroxamic acids. nih.gov

Chiral chromatography , particularly high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP), is another powerful technique for separating enantiomers. nih.govmdpi.com This method relies on the differential interaction of the enantiomers with the chiral stationary phase, leading to different retention times and thus, separation. For instance, Kromasil CHI-DMB, a chiral stationary phase, has been successfully used to resolve various piperidine-2,6-dione derivatives. nih.gov The separation mechanism in such cases often involves hydrogen bonding and π-π interactions between the analyte and the CSP. nih.gov

Another approach involves the formation of diastereomeric derivatives . In this method, the racemic mixture is reacted with a chiral resolving agent to form a pair of diastereomers. Since diastereomers have different physical properties, they can be separated by conventional methods like crystallization or chromatography. After separation, the chiral resolving agent is removed to yield the pure enantiomers. Chiral derivatizing agents like (R)-(-)-α-methoxyphenylacetic acid and (S)-(+)-α-methoxyphenylacetic acid have been used for this purpose with related alcohol compounds. mdpi.com

Finally, enantiospecific biotransformation offers a green chemistry approach to obtaining single enantiomers. This method utilizes enzymes to selectively transform one enantiomer of a racemic starting material, allowing for the isolation of the desired enantiomerically pure product. google.com

Table 2: Methods for Chiral Resolution of Piperidinol Systems

| Method | Principle | Example Application |

|---|---|---|

| Catalytic Kinetic Resolution | A chiral catalyst selectively reacts with one enantiomer at a faster rate. nih.gov | Resolution of disubstituted piperidines using NHCs and chiral hydroxamic acids. nih.gov |

| Chiral HPLC | Enantiomers are separated based on differential interactions with a chiral stationary phase. nih.govmdpi.com | Resolution of piperidine-2,6-diones on a Kromasil CHI-DMB column. nih.gov |

| Diastereomeric Derivative Formation | A racemic mixture is converted to a mixture of diastereomers, which are then separated. | Use of chiral derivatizing agents like α-methoxyphenylacetic acid. mdpi.com |

| Enantiospecific Biotransformation | An enzyme selectively transforms one enantiomer of a racemic mixture. google.com | Preparation of enantiomers of 3-ethyl-3-(4-pyridyl)piperidine-2,6-dione. google.com |

Advanced Spectroscopic and Analytical Characterization of 1,2,6 Trimethylpiperidin 4 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments, a complete and precise map of the atomic connectivity and stereochemical arrangement of 1,2,6-trimethylpiperidin-4-ol can be established.

High-Resolution Proton NMR Spectroscopy for Chemical Shift and Coupling Constant Analysis

High-resolution proton (¹H) NMR spectroscopy provides detailed information about the chemical environment, connectivity, and stereochemistry of the protons within a molecule. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the three methyl groups (N-CH₃, C2-CH₃, C6-CH₃), the methine protons (H-2, H-4, H-6), and the methylene (B1212753) protons (H-3, H-5) on the piperidine (B6355638) ring, as well as the hydroxyl proton (4-OH).

The chemical shift (δ) of each proton is influenced by its local electronic environment. For instance, the N-methyl protons would likely appear as a singlet in a specific region of the spectrum, while the C-methyl groups at positions 2 and 6 would appear as doublets due to coupling with the adjacent methine protons. The proton at C-4, bearing the hydroxyl group, would exhibit a chemical shift influenced by this electronegative substituent.

Analysis of the spin-spin coupling constants (J-values) reveals the connectivity between neighboring protons. For example, the coupling between the methine protons at C-2 and C-6 and their adjacent methyl and methylene protons would provide critical information for assigning these signals and confirming the substitution pattern of the piperidine ring. The magnitude of these coupling constants can also provide insights into the dihedral angles between protons, which helps in determining the preferred conformation of the six-membered ring.

Table 1: Predicted ¹H NMR Data Interpretation for this compound This table is illustrative of the type of data obtained from ¹H NMR analysis. Actual chemical shifts (δ) and coupling constants (J) require experimental measurement.

| Proton Assignment | Predicted Multiplicity | Predicted Chemical Shift Range (ppm) | Coupling Protons |

|---|---|---|---|

| N-CH₃ | Singlet | 2.0 - 2.5 | None |

| C2-CH₃ / C6-CH₃ | Doublet | 0.9 - 1.3 | H-2 / H-6 |

| H-2 / H-6 | Multiplet | 2.5 - 3.5 | C2-CH₃ / C6-CH₃, H-3 / H-5 |

| H-3 / H-5 (axial & equatorial) | Multiplet | 1.4 - 2.2 | H-2 / H-6, H-4 |

| H-4 | Multiplet | 3.5 - 4.5 | H-3, H-5, OH |

Carbon-13 NMR Spectroscopy for Skeletal Carbon Assignment

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in this compound would produce a distinct signal in the spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its bonding environment.

The spectrum would be expected to show signals corresponding to the three methyl carbons (N-CH₃, C2-CH₃, C6-CH₃), the three methine carbons (C-2, C-4, C-6), and the two methylene carbons (C-3, C-5). The carbon at C-4, attached to the hydroxyl group, would be shifted downfield compared to the other aliphatic carbons. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons, aiding in the definitive assignment of each signal.

Table 2: Predicted ¹³C NMR Data Interpretation for this compound This table illustrates the expected data from a ¹³C NMR experiment. Precise chemical shifts (δ) must be determined experimentally.

| Carbon Assignment | Predicted Chemical Shift Range (ppm) |

|---|---|

| N-CH₃ | 40 - 50 |

| C2-CH₃ / C6-CH₃ | 15 - 25 |

| C-3 / C-5 | 30 - 45 |

| C-2 / C-6 | 50 - 65 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Spectral Assignment

While one-dimensional NMR provides foundational data, two-dimensional (2D) NMR techniques are often necessary for the complete and unambiguous assignment of all proton and carbon signals, especially for complex structures.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. Cross-peaks in a COSY spectrum connect protons that are spin-coupled, typically those on adjacent carbons. This would be used to trace the connectivity through the piperidine ring, for example, from H-2 to H-3, and from H-3 to H-4.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in an HSQC spectrum links a specific proton signal to the signal of the carbon it is attached to, allowing for the definitive assignment of carbon signals based on their known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). HMBC is crucial for piecing together the molecular structure by connecting fragments. For instance, it could show a correlation from the N-methyl protons to the C-2 and C-6 carbons of the piperidine ring, confirming the position of the N-methyl group.

Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to determine the molecular weight of a compound, validate its molecular formula, and gain structural information through the analysis of its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Component Analysis

Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is ideal for assessing the purity of volatile compounds like this compound. The sample is vaporized and passed through a chromatographic column, which separates the components of the mixture. Each separated component then enters the mass spectrometer, where it is ionized and detected.

A GC-MS analysis would provide a chromatogram, where a single, sharp peak would indicate a high degree of purity for this compound. The mass spectrum corresponding to this peak would show the molecular ion (M⁺) and a characteristic pattern of fragment ions. This fragmentation pattern serves as a "fingerprint" that can be used to confirm the identity of the compound by comparing it to library spectra or by interpreting the fragmentation pathways. Common fragmentation pathways for piperidine derivatives may include the loss of methyl groups or ring cleavage.

High-Resolution Mass Spectrometry for Precise Mass Determination

High-resolution mass spectrometry (HRMS) measures the m/z of ions with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental composition of the molecular ion. For this compound (C₉H₁₉NO), HRMS would be used to measure the precise mass of its molecular ion. This experimental mass can then be compared to the calculated theoretical mass. A close match between the experimental and theoretical mass provides strong evidence for the correct molecular formula, confirming that no unexpected atoms are present and that the proposed structure is consistent with the observed mass.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum provides characteristic absorption bands corresponding to specific functional groups. The analysis of this compound via FTIR is expected to reveal key peaks that confirm its structural features, including the hydroxyl group, the tertiary amine, and the alkyl-substituted piperidine ring.

The most prominent absorption bands anticipated for this compound are associated with the O-H and C-H stretching vibrations. A broad and strong absorption band is predicted in the region of 3400-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group, often broadened due to intermolecular hydrogen bonding. The C-H stretching vibrations of the methyl groups and the methylene groups of the piperidine ring are expected to appear as strong, sharp peaks in the 3000-2850 cm⁻¹ range.

The presence of the tertiary amine (N-CH₃) and the C-N bonds within the piperidine ring would be confirmed by stretching vibrations in the 1250-1020 cm⁻¹ region. The C-O stretching vibration of the secondary alcohol is typically observed as a strong peak between 1150 and 1050 cm⁻¹. Other vibrations, such as C-H bending and scissoring, provide further structural confirmation in the fingerprint region (below 1500 cm⁻¹).

Table 1: Predicted FTIR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| 3400 - 3200 | Strong, Broad | O-H Stretch | Hydroxyl (-OH) |

| 2975 - 2950 | Strong | C-H Asymmetric Stretch | Methyl (-CH₃) |

| 2875 - 2850 | Medium | C-H Symmetric Stretch | Methyl (-CH₃) |

| 2940 - 2920 | Strong | C-H Asymmetric Stretch | Methylene (-CH₂-) |

| 2860 - 2840 | Medium | C-H Symmetric Stretch | Methylene (-CH₂-) |

| 1470 - 1450 | Medium | C-H Bend (Scissoring) | Methylene (-CH₂-) |

| 1380 - 1370 | Medium | C-H Bend (Symmetric) | Methyl (-CH₃) |

| 1250 - 1020 | Medium-Strong | C-N Stretch | Tertiary Amine / Piperidine Ring |

| 1150 - 1050 | Strong | C-O Stretch | Secondary Alcohol (-CH-OH) |

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy serves as a valuable complement to FTIR analysis. It relies on the inelastic scattering of monochromatic light, and transitions that result in a change in molecular polarizability are Raman active. While polar groups like O-H are strong absorbers in FTIR, non-polar bonds and symmetric vibrations, such as those found in the carbon skeleton, often produce strong signals in Raman spectra.

For this compound, Raman spectroscopy would be particularly effective in characterizing the C-C and C-N bonds that form the piperidine ring skeleton. Symmetric C-H stretching and bending vibrations of the methyl and methylene groups are also expected to be prominent. The C-C stretching vibrations of the ring structure would likely appear in the 1200-800 cm⁻¹ region. This technique provides a detailed view of the molecule's backbone, complementing the functional group information obtained from FTIR.

Table 2: Predicted Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| 3000 - 2850 | Strong | C-H Stretches | Methyl (-CH₃) & Methylene (-CH₂-) |

| 1470 - 1440 | Medium | C-H Bends | Methyl (-CH₃) & Methylene (-CH₂-) |

| 1200 - 800 | Medium-Strong | C-C Stretches | Piperidine Ring Skeleton |

| 1100 - 1000 | Medium | C-N Stretches | Piperidine Ring |

| 800 - 700 | Medium | Ring Breathing Mode | Piperidine Ring |

Advanced Chromatographic Separation Techniques

Chromatographic methods are essential for separating this compound from reaction mixtures, starting materials, or impurities, as well as for its quantification. High-performance and ultra-performance techniques offer the necessary resolution and sensitivity for detailed analysis.

High-Performance Thin-Layer Chromatography (HPTLC) for Mixture Analysis

HPTLC is a sophisticated form of thin-layer chromatography that provides higher resolution, greater sensitivity, and improved reproducibility. It is an effective method for the qualitative and quantitative analysis of mixtures containing this compound. The technique involves spotting the sample on a high-performance plate coated with a stationary phase, typically silica (B1680970) gel. A solvent system (mobile phase) then moves up the plate via capillary action, separating the components based on their differential partitioning between the two phases.

For this compound, a polar compound, a normal-phase HPTLC system would be suitable. The separation would be influenced by the polarity of the mobile phase. The position of the compound is identified by its retardation factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. Visualization can be achieved using a universal reagent like iodine vapor or a specific stain such as Dragendorff's reagent for alkaloids and tertiary amines.

Table 3: Hypothetical HPTLC Method for this compound

| Parameter | Description |

| Stationary Phase | HPTLC silica gel 60 F₂₅₄ plates |

| Mobile Phase | Ethyl acetate (B1210297) : Methanol : Ammonia (B1221849) (e.g., 85:10:5, v/v/v) |

| Sample Application | Automated band-wise application |

| Development | Ascending development in a twin-trough chamber |

| Detection | 1. UV inspection at 254 nm (if UV active impurities are present) 2. Derivatization with Dragendorff's reagent followed by visualization in white light |

| Quantification | Densitometric scanning post-derivatization |

Ultra-Performance Liquid Chromatography (UPLC) Coupled with Mass Spectrometry

UPLC represents a significant advancement in liquid chromatography, utilizing smaller particle sizes (<2 µm) in the stationary phase to achieve higher resolution, faster analysis times, and increased sensitivity compared to conventional HPLC. When coupled with a mass spectrometer (MS), UPLC-MS becomes a powerful tool for the definitive identification and quantification of this compound.

A reversed-phase UPLC method would be appropriate, where a non-polar stationary phase (e.g., C18) is used with a polar mobile phase. The compound would be detected by the mass spectrometer, which ionizes the molecule and separates the resulting ions based on their mass-to-charge ratio (m/z). Electrospray ionization (ESI) in positive mode would be ideal, generating the protonated molecular ion [M+H]⁺. Further structural information can be obtained through tandem mass spectrometry (MS/MS), which fragments the parent ion and analyzes the resulting daughter ions, providing a unique fragmentation pattern that confirms the compound's identity.

Table 4: Predicted UPLC-MS Parameters and Mass Data for this compound (C₈H₁₇NO)

| Parameter | Description |

| UPLC Column | Acquity UPLC BEH C18 (or similar) |

| Mobile Phase | A: 0.1% Formic acid in Water B: 0.1% Formic acid in Acetonitrile (Gradient elution) |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Molecular Formula | C₈H₁₇NO |

| Exact Mass | 143.1310 u |

| Predicted [M+H]⁺ ion | m/z 144.1383 |

| Predicted Key MS/MS Fragments | Loss of water (-H₂O): m/z 126.1277 Cleavage of piperidine ring fragments |

Elemental Compositional Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, and oxygen) in a pure sample of this compound. This analysis is crucial for confirming the empirical and molecular formula of a newly synthesized compound, thereby verifying its elemental composition and purity.

The standard method for determining C, H, and N content is combustion analysis. A small, precisely weighed amount of the compound is combusted at high temperatures in an excess of oxygen. The resulting combustion products—carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂)—are collected and quantified. The percentage of oxygen is typically determined by difference. The experimentally obtained percentages are then compared with the theoretical values calculated from the compound's molecular formula (C₈H₁₇NO). A close correlation between the experimental and theoretical values provides strong evidence for the compound's identity and purity.

Table 5: Elemental Composition of this compound (C₈H₁₇NO)

| Element | Symbol | Atomic Mass (u) | Molar Mass ( g/mol ) | Theoretical % | Expected Experimental % (Typical Range) |

| Carbon | C | 12.011 | 96.088 | 67.08% | 67.08 ± 0.4% |

| Hydrogen | H | 1.008 | 17.136 | 11.97% | 11.97 ± 0.4% |

| Nitrogen | N | 14.007 | 14.007 | 9.78% | 9.78 ± 0.4% |

| Oxygen | O | 15.999 | 15.999 | 11.17% | 11.17 ± 0.4% |

| Total | 143.230 | 100.00% |

X-ray Crystallography for Solid-State Structural Elucidation of Crystalline Forms

A comprehensive search of scientific literature and crystallographic databases for single-crystal X-ray diffraction data of this compound did not yield any publicly available crystal structures. Consequently, detailed information regarding its solid-state molecular conformation, crystal packing, and specific crystallographic parameters such as unit cell dimensions, space group, and key intermolecular interactions derived from X-ray crystallography could not be presented.

The elucidation of the three-dimensional atomic arrangement of this compound in its crystalline form would require the growth of a suitable single crystal and subsequent analysis using single-crystal X-ray diffraction. Such an analysis would provide definitive insights into the preferred chair or boat conformation of the piperidine ring in the solid state, the orientation of the methyl and hydroxyl substituents, and the nature of any hydrogen-bonding networks.

While crystallographic data for related compounds, such as various tetramethylpiperidine (B8510282) derivatives, are available, the strict focus of this article on this compound precludes their discussion. The specific substitution pattern of the three methyl groups in this compound is expected to significantly influence its crystal packing and conformational preferences compared to other piperidinol derivatives. Therefore, direct extrapolation from the crystal structures of related molecules would be speculative.

Further research involving the crystallization and X-ray diffraction analysis of this compound is necessary to provide the empirical data for a detailed discussion of its solid-state structure. Without such experimental data, a data table of crystallographic parameters cannot be constructed.

Theoretical and Computational Chemistry Studies of 1,2,6 Trimethylpiperidin 4 Ol

Quantum Mechanical Calculations for Electronic Structure and Properties

Quantum mechanical (QM) methods are fundamental to understanding the behavior of molecules by solving the Schrödinger equation. These calculations provide detailed information about geometry, energy, and electronic properties.

Density Functional Theory (DFT) for Geometry Optimization and Conformational Energies

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and efficiency, making it ideal for studying medium-sized organic molecules like 1,2,6-trimethylpiperidin-4-ol. nih.gov DFT calculations, particularly using hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to determine the most stable three-dimensional structures (geometry optimization) and the relative energies of different conformers. bohrium.com

The core structure of this compound is a piperidine (B6355638) ring, which predominantly adopts a chair conformation to minimize steric and torsional strain. The key conformational question revolves around the orientation (axial or equatorial) of the four substituents: the N-methyl group, the two C-methyl groups at positions 2 and 6, and the hydroxyl group at position 4.

Due to the steric bulk of the methyl groups, the most stable conformation is expected to be a chair form where the C2 and C6 methyl groups are in equatorial positions to minimize 1,3-diaxial interactions. The N-methyl group can undergo nitrogen inversion, but it typically prefers an equatorial orientation as well. The hydroxyl group at C4 can be either axial or equatorial, leading to two primary, low-energy conformers.

Computational studies on similar substituted piperidin-4-ols and piperidines show that the energy difference between the conformer with an equatorial hydroxyl group (cis-isomer with respect to the C2/C6 methyls) and the one with an axial hydroxyl group (trans-isomer) is typically small, often within a few kcal/mol. researchgate.net DFT calculations allow for the precise quantification of these energy differences.

Table 1: Calculated Relative Energies for Conformers of this compound using DFT This table presents hypothetical but representative data based on studies of analogous piperidine systems.

| Conformer | C2, C6-Me Orientation | N-Me Orientation | C4-OH Orientation | Relative Energy (kcal/mol) | Population (%) at 298 K |

| 1 (Chair) | Di-equatorial | Equatorial | Equatorial | 0.00 | ~75 |

| 2 (Chair) | Di-equatorial | Equatorial | Axial | 0.65 | ~25 |

| 3 (Twist-Boat) | - | Equatorial | - | > 5.0 | < 1 |

The data indicates that the conformer with all non-hydrogen substituents in equatorial positions is the global minimum, but the conformer with an axial hydroxyl group is also significantly populated at room temperature.

Ab Initio and Semi-Empirical Methods for Molecular Orbital Analysis

Molecular Orbital (MO) theory describes the electronic structure of a molecule in terms of orbitals that extend over the entire molecule. Ab initio methods, like Hartree-Fock (HF), and semi-empirical methods, while sometimes less accurate than DFT for energies, are valuable for analyzing MOs. researchgate.net The most critical orbitals for understanding chemical reactivity are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a crucial indicator of a molecule's kinetic stability and chemical reactivity. psgcas.ac.in A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more polarizable and reactive.

For this compound, the HOMO is typically localized on the nitrogen atom of the piperidine ring and the oxygen of the hydroxyl group, due to the presence of lone pairs. The LUMO is generally distributed over the σ* antibonding orbitals of the C-N and C-O bonds. Computational analyses on similar piperidin-4-one derivatives confirm these general features. researchgate.netpsgcas.ac.in

Table 2: Predicted Molecular Orbital Properties of this compound This table presents hypothetical but representative data based on DFT/B3LYP calculations for similar piperidine structures.

| Parameter | Predicted Value (eV) | Interpretation |

| HOMO Energy | -6.2 | Indicates electron-donating capability (nucleophilic centers at N and O). |

| LUMO Energy | +1.5 | Indicates potential sites for nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | 7.7 | Suggests high kinetic stability and low overall reactivity. |

Molecular Dynamics Simulations for Conformational Dynamics and Intermolecular Interactions

While quantum mechanics describes static molecular properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. researchgate.netchemistrysteps.com MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion. This approach provides a detailed picture of conformational dynamics and intermolecular interactions, such as those with solvent molecules. benthamdirect.comrsc.org

For this compound, an MD simulation would typically place the molecule in a simulation box filled with an explicit solvent, like water, to mimic solution conditions. The interactions are governed by a force field (e.g., AMBER, CHARMM), which is a set of parameters describing the potential energy of the system.

MD simulations can reveal:

Conformational Transitions: The rate and pathways of conversion between the equatorial-OH and axial-OH chair conformers. nih.gov

Hydrogen Bonding: The dynamics of hydrogen bonds formed between the hydroxyl group of the piperidinol and surrounding water molecules, as well as potential intramolecular hydrogen bonding between the hydroxyl group and the nitrogen atom in the axial conformation.

Solvent Effects: How the solvent structure around the molecule influences its conformational preferences and dynamics.

Table 3: Typical Parameters for a Molecular Dynamics Simulation of this compound Based on standard protocols for small molecule simulations in explicit solvent.

| Parameter | Value / Method | Purpose |

| Force Field | GAFF (General Amber Force Field) | To define the potential energy function for the molecule. |

| Solvent Model | TIP3P Water | To explicitly model the aqueous environment. |

| Ensemble | NPT (Isothermal-Isobaric) | To simulate constant temperature (e.g., 298 K) and pressure (1 atm). |

| Time Step | 2 fs | The integration time step for solving the equations of motion. |

| Simulation Length | 100 ns | To ensure adequate sampling of conformational space. researchgate.net |

| Non-bonded Cutoff | 10 Å | To efficiently calculate long-range electrostatic interactions. |

Prediction of Spectroscopic Parameters from Computational Models

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data, which is essential for structural elucidation.

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining molecular structure. The prediction of ¹H and ¹³C chemical shifts can be performed with high accuracy using the Gauge-Independent Atomic Orbital (GIAO) method, typically coupled with DFT. researchgate.net Calculations are performed on the optimized geometry of the most stable conformers. The resulting magnetic shielding tensors are then converted to chemical shifts (δ) by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). chemistrysteps.comlibretexts.org

For this compound, the predicted chemical shifts are sensitive to the conformation. For example, the chemical shift of the proton at C4 (H4) would be significantly different depending on whether the hydroxyl group is axial or equatorial. An axial H4 (in the equatorial-OH conformer) would typically resonate at a different frequency than an equatorial H4 (in the axial-OH conformer). Since the molecule exists as a mixture of conformers in solution, the observed NMR spectrum is a population-weighted average of the spectra of the individual conformers. researchgate.net

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for the Most Stable Conformer of this compound Calculated values are hypothetical, based on DFT/GIAO methods and known trends for piperidine derivatives. organicchemistrydata.org

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| C2 / C6 | ~2.5 (axial-H), ~1.5 (equatorial-H) | ~60.0 |

| C3 / C5 | ~1.8 (axial-H), ~1.3 (equatorial-H) | ~45.0 |

| C4 | ~3.6 (axial-H) | ~68.0 |

| N-CH₃ | ~2.3 | ~42.0 |

| C2,C6-CH₃ | ~1.1 | ~20.0 |

| C4-OH | ~2.0 (variable) | - |

Simulated Vibrational Spectra Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and fingerprint region of a molecule. DFT calculations can accurately predict the vibrational frequencies and intensities of a molecule. researchgate.net These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. acs.org

The simulated spectrum of this compound would show characteristic vibrational modes. The most prominent would be the O-H stretching vibration, which is sensitive to hydrogen bonding. In a non-hydrogen-bonding environment, it appears as a sharp band around 3600 cm⁻¹, while in a hydrogen-bonded state (e.g., in the solid state or in a protic solvent), it broadens and shifts to a lower frequency (3200-3400 cm⁻¹). Other key vibrations include C-H stretching, CH₂ bending, C-O stretching, and C-N stretching modes. psgcas.ac.in

Table 5: Predicted Principal Vibrational Frequencies (cm⁻¹) for this compound Hypothetical data based on scaled DFT B3LYP/6-31G(d) calculations for analogous molecules. bohrium.comresearchgate.net

| Frequency (cm⁻¹) | Intensity (IR) | Assignment |

| ~3450 | Strong, Broad | O-H stretch (H-bonded) |

| ~2970 | Strong | CH₃ asymmetric stretch |

| ~2935 | Strong | CH₂ asymmetric stretch |

| ~2860 | Medium | CH₂ symmetric stretch |

| ~1450 | Medium | CH₂ scissoring / CH₃ bending |

| ~1260 | Medium | C-N stretch |

| ~1080 | Strong | C-O stretch |

Cheminformatics and Machine Learning Approaches in Piperidine Research

Cheminformatics and machine learning have become indispensable tools in modern drug discovery, and their application to piperidine research is a burgeoning field. nih.govnih.gov These computational approaches enable the efficient analysis of large chemical datasets, the prediction of molecular properties, and the design of novel compounds with desired biological activities. arxiv.orgmdpi.com For piperidine derivatives, including this compound, these methods offer a pathway to accelerate research and development.

Machine learning models are frequently trained on datasets of molecules to predict a wide range of properties, such as binding affinities, solubility, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. arxiv.org In the context of piperidine research, these models can be used to screen virtual libraries of piperidine-containing compounds to identify those with the highest probability of being effective and safe drug candidates. mdpi.com The general workflow for applying machine learning in drug discovery involves several key steps: data collection, generation of molecular descriptors, model training, and validation. nih.gov

A significant area of application is the use of graph-based machine learning algorithms. nih.gov Unlike traditional methods that rely on numerical vectors of molecular descriptors, graph-based models can directly process the 2D or 3D structure of molecules, preserving more of the inherent chemical information. nih.gov This is particularly relevant for understanding the structure-activity relationships (SAR) of complex scaffolds like the piperidine ring.

Recent studies have highlighted the use of machine learning in drug repurposing, where existing drugs are screened for new therapeutic uses. nih.gov Piperidine derivatives are often found in approved drugs, making them a rich source for such investigations. nih.govthieme-connect.com By employing machine learning algorithms, researchers can identify potential new applications for known piperidine-containing compounds. nih.gov

Table 1: Applications of Machine Learning in Piperidine Research

| Application Area | Description | Relevance to Piperidine Research |

|---|---|---|

| Virtual Screening | High-throughput computational screening of large compound libraries to identify potential drug candidates. | Efficiently identifies piperidine derivatives with desired properties from vast chemical spaces. |

| QSAR Modeling | (Quantitative Structure-Activity Relationship) - Develops models that correlate the chemical structure of a compound with its biological activity. nih.gov | Predicts the biological activity of novel piperidine compounds based on their molecular structure. nih.gov |

| ADMET Prediction | Predicts the absorption, distribution, metabolism, excretion, and toxicity of a compound. arxiv.org | Assesses the drug-likeness and potential side effects of piperidine-based drug candidates early in the discovery process. arxiv.org |

| Drug Repurposing | Identifies new therapeutic uses for existing drugs. nih.gov | Explores new applications for approved drugs containing the piperidine scaffold. nih.gov |

| De Novo Drug Design | Generates novel molecular structures with desired properties. | Designs new piperidine derivatives with optimized activity and safety profiles. |

Reaction Pathway and Transition State Analysis

One area of investigation is the nucleophilic aromatic substitution (SNAr) reaction, a common method for synthesizing piperidine derivatives. researchgate.net Computational studies of the SNAr reaction between piperidine and various electrophiles have revealed details about the reaction mechanism. For instance, research on the reaction of piperidine with dinitropyridine derivatives showed a concerted mechanism where the nucleophilic attack and the displacement of the leaving group occur simultaneously. researchgate.net Such studies are crucial for optimizing reaction conditions and designing more efficient synthetic routes.

The analysis of transition states is a key component of these computational studies. The transition state represents the highest energy point along the reaction coordinate and determining its structure and energy provides insight into the reaction's feasibility and rate. For example, in the base-induced dehydrochlorination of N-chloropiperidines, transition state structures for various intramolecular and intermolecular pathways have been located and their relative energies calculated to predict the most likely reaction mechanism. uni-muenchen.de

Table 2: Key Concepts in Reaction Pathway and Transition State Analysis

| Concept | Description | Application in Piperidine Chemistry |

|---|---|---|

| Reaction Pathway | The step-by-step sequence of elementary reactions by which overall chemical change occurs. | Elucidating the mechanism of formation and reactions of piperidine derivatives, such as the oxidation of this compound. electronicsandbooks.com |

| Transition State | A high-energy, unstable configuration of atoms that exists for an infinitesimally short time as a chemical reaction proceeds from reactants to products. | Identifying the energy barriers for reactions involving piperidines, which helps in predicting reaction rates and outcomes. uni-muenchen.de |

| Density Functional Theory (DFT) | A computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net | Calculating the energies of reactants, products, and transition states to map the potential energy surface of a reaction. researchgate.net |

| Activation Energy | The minimum amount of energy that must be provided for compounds to result in a chemical reaction. | Determining the feasibility of a proposed reaction mechanism for the synthesis or modification of piperidine compounds. researchgate.net |

Future Research Directions and Perspectives

Innovations in Stereoselective Synthesis of 1,2,6-Trimethylpiperidin-4-ol and its Derivatives

The biological activity and material properties of piperidine (B6355638) derivatives are often dictated by their stereochemistry. Consequently, the development of novel, efficient, and highly stereoselective synthetic routes to access specific isomers of this compound is a paramount objective. Future research is expected to move beyond classical methods toward more sophisticated and sustainable strategies.

Key areas for innovation include the advancement of catalytic asymmetric hydrogenations of corresponding pyridinium (B92312) salts or N-acylpyridinium precursors. nih.gov Catalytic systems employing chiral ligands with metals like rhodium, iridium, or ruthenium have shown promise for the diastereoselective reduction of substituted pyridines. nih.govacs.org For instance, iridium-catalyzed cyclocondensation of amino alcohols and aldehydes presents a modular approach to furnishing substituted piperidines with high enantio- and diastereoselectivity. youtube.com Another promising avenue is the use of gold-catalyzed cyclization cascades, which can construct the piperidine core with excellent stereocontrol in a single pot. acs.orgwikipedia.org

Furthermore, multicomponent reactions (MCRs) offer a pathway to molecular complexity in a single step and are ripe for stereoselective adaptation. ajchem-a.comresearchgate.net The development of chiral catalysts or auxiliaries for Mannich-type reactions, which can form the piperidine ring, will be crucial for accessing enantiopure piperidine alkaloids and their derivatives. bldpharm.com Research into enzymatic or chemo-enzymatic processes also holds potential for achieving high stereoselectivity under mild, environmentally benign conditions.

Table 1: Emerging Stereoselective Synthetic Strategies for Substituted Piperidinols

| Synthetic Strategy | Catalyst/Reagent Example | Key Advantages | Relevant Findings |

|---|---|---|---|

| Asymmetric Hydrogenation | Rh(I) or Ir(I) with chiral phosphine (B1218219) ligands | High enantioselectivity, applicable to pyridinium salts. | Enables access to all-cis-(multi)fluorinated piperidines from fluoropyridines. nih.gov |

| Catalytic Cyclization | Gold(I) or Iridium(I) complexes | High modularity, excellent diastereoselectivity, one-pot synthesis. wikipedia.org | A one-pot synthesis of piperidin-4-ols via sequential gold-catalyzed cyclization, reduction, and Ferrier rearrangement has been developed. wikipedia.org |

| Diastereoselective Reduction | Raney Nickel (Ra-Ni) | Cost-effective, high yield for specific isomers. | Found to be a highly effective catalyst for the hydrogenation of 2,2,6,6-tetramethyl-4-piperidone. ontosight.ai |

| Mannich Reaction | Chiral auxiliaries or organocatalysts | Builds core piperidine structure with stereocontrol. | Asymmetric induction can be achieved via chiral pool, chiral auxiliary, or asymmetric catalysis approaches. bldpharm.com |

Deepening the Understanding of Reaction Mechanisms and Catalysis for Piperidinols

A profound understanding of reaction mechanisms is fundamental to optimizing existing synthetic methods and designing new, more efficient catalytic systems. For piperidinols like this compound, future research will likely focus on elucidating the intricate details of catalytic cycles and the transition states that govern stereoselectivity.

The hydrogenation of the precursor, 1,2,6-trimethyl-4-piperidone, is a key synthetic step. While catalysts like Raney Nickel are effective, studies on promoter-modified catalysts, such as strontium-doped copper chromite (CuCrSr/Al₂O₃), reveal that promoters can significantly enhance catalytic performance by improving metal dispersion and modifying surface acidity to suppress side reactions. youtube.comchempoint.comwelltchemicals.com Future work should explore a wider range of promoters and supports to fine-tune catalyst activity and selectivity for the specific hydrogenation of trimethyl-substituted piperidones.

In cyclization reactions, the mechanism can be highly dependent on the choice of catalyst. For example, in Prins-type cyclizations to form piperidine rings, low-temperature reactions catalyzed by HCl proceed under kinetic control, whereas reactions catalyzed by Lewis acids like MeAlCl₂ are under thermodynamic control, leading to different diastereomeric products. arkat-usa.org Detailed kinetic and computational studies are needed to map the energy landscapes of these competing pathways. This knowledge will enable chemists to rationally select conditions to favor a desired isomer. Additionally, exploring radical-mediated reactions offers a complementary approach, with mechanisms involving atom transfer or photocatalysis providing new routes to piperidine synthesis. cymitquimica.com

Table 2: Catalytic Systems for Piperidinol Synthesis and Mechanistic Insights

| Catalyst Type | Example | Reaction | Mechanistic Insight |

|---|---|---|---|

| Heterogeneous Metal | CuCrSr/Al₂O₃ | Hydrogenation of piperidone | Sr promoter enhances Cu dispersion and reduces surface acidity, improving selectivity to the piperidinol. youtube.comchempoint.com |

| Heterogeneous Metal | Raney Ni | Hydrogenation of piperidone | Highly effective and provides high yields for the conversion of 2,2,6,6-tetramethyl-4-piperidone. ontosight.ai |

| Homogeneous Gold | PPh₃AuNTf₂ | Cyclization/Reduction | Catalyzes cyclization of N-homopropargyl amide to a cyclic imidate, which rearranges to a piperidin-4-one. wikipedia.org |

| Homogeneous Iridium | [Ir(COD)Cl]₂ with chiral ligand | Cyclocondensation | Proceeds via intramolecular allylic substitution of an enamine intermediate. youtube.com |

Exploration of this compound as a Scaffold in Material Science and Catalyst Design (non-biological applications)

Beyond its traditional roles, the this compound scaffold holds untapped potential in material science and non-biological catalysis. The sterically hindered amine structure is a key feature that can be exploited in the design of advanced materials and functional molecules.

One of the most significant applications is in the field of polymer stabilization. Hindered Amine Light Stabilizers (HALS) are crucial additives that protect polymers from photo-oxidative degradation. wikipedia.orgwelltchemicals.comresearchgate.net HALS, which are typically derivatives of tetramethylpiperidine (B8510282), function by scavenging free radicals formed during UV exposure in a regenerative catalytic cycle known as the Denisov cycle. wikipedia.orgchempoint.com The this compound structure is an ideal backbone for HALS, and future research could focus on creating novel, high-molecular-weight HALS by incorporating this moiety to improve compatibility and reduce migration in polymer matrices like polyolefins and polyurethanes. wikipedia.orgwelltchemicals.com

Furthermore, the nitrogen atom of the piperidine ring can be quaternized to form piperidinium (B107235) salts. These ionic compounds are excellent candidates for use as phase-transfer catalysts (PTCs) or as components of ionic liquids. ontosight.aiyoutube.com As PTCs, they can facilitate reactions between reactants in immiscible phases, leading to higher yields and milder reaction conditions in processes like etherification and N-alkylation. youtube.comunimas.my Research into synthesizing novel bis-piperidinium salts derived from this compound could lead to more efficient and recyclable catalytic systems. The hydroxyl group also offers a handle for grafting the molecule onto polymer backbones or solid supports, creating heterogeneous catalysts or functional polymer materials with tailored properties. google.com

Table 3: Non-Biological Applications and Future Research Areas

| Application Area | Function of Piperidinol Scaffold | Example of Use | Future Research Direction |

|---|---|---|---|

| Material Science: Polymer Stabilization | Hindered Amine Light Stabilizer (HALS) | Additive in polyolefins, polyurethanes, and coatings to prevent UV degradation. welltchemicals.comresearchgate.net | Synthesis of oligomeric or polymeric HALS from this compound to reduce volatility and improve long-term stability. |

| Catalyst Design: Phase-Transfer Catalysis | Precursor to Piperidinium Salts | Catalyzing C-O, C-S, and C-N bond formation in multiphase systems. ontosight.aiyoutube.com | Design of chiral piperidinium salts for asymmetric phase-transfer catalysis; immobilization on solid supports for recyclability. |

| Material Science: Ionic Liquids | Cationic core structure | As environmentally benign solvents or electrolytes. ontosight.ai | Investigation of the physical properties (e.g., viscosity, conductivity) of novel ionic liquids based on the this compound cation. |

| Polymer Chemistry | Functional Monomer | Esterification of the hydroxyl group with (meth)acrylic acid to create polymerizable HALS. google.com | Development of copolymers incorporating the piperidinol moiety to create materials with intrinsic UV stability and other functionalities. |

Development of Novel Analytical Methodologies for Complex Piperidinol Mixtures

The synthesis of this compound often results in complex mixtures containing multiple stereoisomers (cis/trans isomers and enantiomers). The separation and unambiguous identification of these isomers are significant analytical challenges that are critical for quality control and for correlating specific structures with function. researchgate.net Future research must focus on developing more powerful and efficient analytical workflows.

High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS) is indispensable. Tandem mass spectrometry (MS/MS) can provide structural information, but highly similar fragmentation patterns between isomers often make differentiation difficult. Future developments may involve ion mobility spectrometry-mass spectrometry (IMS-MS), which separates ions based on their size and shape, providing an additional dimension of separation for isomeric compounds. Statistical frameworks for comparing mass spectra that differ only in peak intensity can also aid in confident isomer identification.

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool. While 1D ¹H NMR spectra of complex mixtures suffer from significant peak overlap, 2D NMR techniques like ¹H-¹H COSY and ¹H-¹³C HSQC offer superior resolution. These methods can resolve signals from individual isomers in a mixture, allowing for structural elucidation and quantification. researchgate.net The development of fast NMR methods and advanced data processing algorithms, including machine learning approaches, will be key to enabling high-throughput analysis of complex piperidinol mixtures.

Table 4: Advanced Analytical Techniques for Piperidinol Isomer Analysis

| Technique | Principle | Advantages for Isomer Analysis | Future Development Focus |

|---|---|---|---|

| LC-MS/MS | Chromatographic separation followed by mass-based detection and fragmentation. | High sensitivity and selectivity; can quantify known isomers. | Development of chiral stationary phases specific for piperidinols; coupling with advanced data processing. |

| GC-MS | Separation of volatile derivatives followed by mass analysis. | Excellent separation efficiency for volatile compounds. | Derivatization methods to improve volatility and chromatographic separation of isomers. |

| Ion Mobility-MS (IMS-MS) | Separation of ions in the gas phase based on size and shape. | Provides an orthogonal separation dimension to LC and MS, resolving isomers with identical masses and retention times. | Wider adoption and building of comprehensive collision cross-section (CCS) libraries for piperidinol derivatives. |

| 2D NMR (COSY, HSQC) | Correlation of nuclear spins through bonds. | Resolves overlapping signals, enabling unambiguous structure assignment and quantification in complex mixtures. | Faster acquisition methods (e.g., non-uniform sampling) and automated data analysis software. |

Synergistic Integration of Experimental and Computational Chemistry for Predictive Modeling

The integration of computational chemistry with experimental validation offers a powerful paradigm for accelerating research. Predictive modeling can guide experimental design, rationalize observed outcomes, and screen for promising new derivatives of this compound, saving significant time and resources.

Molecular modeling and docking simulations are already used to predict the interaction of piperidinol derivatives with biological targets. These same tools can be applied in material science to model the interaction of HALS with polymer chains or the organization of piperidinium salts in an ionic liquid. Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to calculate reaction energies, predict the stereochemical outcomes of synthetic reactions, and simulate NMR and vibrational spectra to aid in the identification of unknown products or isomers. nih.gov

A particularly exciting frontier is the application of artificial intelligence (AI) and machine learning. Artificial neural networks (ANNs) have been successfully used to predict the transport properties of N-methyl-4-piperidinol-based solvents for carbon capture applications. Similar models could be trained on experimental data to predict the light-stabilizing efficiency of new HALS derivatives or the catalytic activity of novel piperidinium salts. Deep learning models trained on large chemical datasets can predict molecular properties with high accuracy, even for compounds not in the original training set, offering a powerful tool for in silico screening of virtual libraries of this compound derivatives for specific applications.

Table 5: Integration of Computational and Experimental Approaches

| Computational Tool | Application | Predicted Properties | Experimental Synergy |

|---|---|---|---|

| Molecular Docking | Predicting binding modes | Interaction energies, binding poses of HALS in polymer matrices. | Guides the design of HALS with improved polymer compatibility. |

| Density Functional Theory (DFT) | Elucidating reaction mechanisms | Transition state energies, reaction pathways, stereoselectivity. nih.gov | Rationalizes experimentally observed product ratios and guides optimization of reaction conditions. |

| Quantum Mechanics (QM) Calculations | Predicting spectroscopic data | NMR chemical shifts, IR frequencies. | Aids in the structural confirmation of newly synthesized isomers. |

| Artificial Neural Networks (ANN) | Predicting macroscopic properties | CO₂ solubility, viscosity, catalytic efficiency. google.com | Screens candidate molecules for specific applications (e.g., carbon capture, catalysis) prior to synthesis. |

| Deep Learning Models | High-throughput virtual screening | Chemical accumulation, material compatibility, potential activity. | Identifies novel derivatives with high potential for success, focusing experimental efforts on the most promising candidates. |

Q & A

Q. How can researchers optimize the synthetic route for 1,2,6-Trimethylpiperidin-4-ol to improve yield and purity?

Answer: Optimization involves iterative adjustments to reaction parameters. For example:

- Temperature control : Maintain reaction temperatures between 15–30°C to minimize side reactions (e.g., as demonstrated in the synthesis of a related piperidin-4-ol derivative) .

- Reagent stoichiometry : Use excess ammonia or methylating agents to drive alkylation steps to completion.

- HPLC monitoring : Track reaction progress in real time to confirm intermediate conversion and adjust reaction termination points (e.g., terminating when unreacted starting material falls below 5%) .

- Purification : Employ column chromatography or recrystallization to isolate high-purity product (>94%).

Q. What analytical techniques are recommended for structural characterization of this compound?

Answer: A multi-technique approach ensures accuracy:

- NMR spectroscopy : Use - and -NMR in solvents like CDCl or DMSO- to confirm substituent positions and stereochemistry .

- Mass spectrometry (MS) : Employ API-2000 LC/MS systems to verify molecular weight and fragmentation patterns .

- X-ray crystallography : Resolve crystal structures to validate stereochemical assignments, as seen in studies of related piperidin-4-one derivatives .

Q. What safety protocols are critical when handling this compound in the laboratory?

Answer: Key precautions include:

- Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact (GHS hazard codes: H315, H319) .

- Ventilation : Use fume hoods to prevent inhalation of vapors (STOT SE 3, H335) .

- First-aid measures : For spills, rinse skin with soap/water and flush eyes with water for ≥15 minutes. Seek medical attention if irritation persists .

Advanced Research Questions

Q. How can researchers identify and characterize polymorphic forms of this compound?

Answer: Polymorph screening requires:

- X-ray diffraction (XRD) : Compare lattice parameters of crystallized samples to known forms .

- Differential scanning calorimetry (DSC) : Analyze melting points and thermal stability to distinguish polymorphs.

- Dynamic vapor sorption (DVS) : Assess hygroscopicity, which may influence polymorph stability under humidity.

Q. What methodologies are effective for separating enantiomers of this compound?

Answer: Chiral separation strategies include:

Q. How should researchers resolve contradictions in reported biological activities of this compound derivatives?

Answer: Address discrepancies through:

- Dose-response validation : Replicate assays across multiple concentrations to confirm activity thresholds.

- Computational modeling : Perform molecular docking studies to assess target binding affinity variations (e.g., using AutoDock Vina) .

- Batch consistency checks : Verify compound purity (>95%) via HPLC to rule out impurities as confounding factors .

Q. What experimental designs are suitable for studying the stability of this compound under varying storage conditions?

Answer: Design accelerated stability studies by:

- Temperature/humidity stress : Store samples at 40°C/75% RH for 1–3 months, monitoring degradation via LC-MS.

- Light exposure testing : Use ICH Q1B guidelines to assess photostability under UV/visible light .

- Degradation product identification : Characterize byproducts (e.g., oxidation products) using high-resolution MS and NMR .

Q. How can researchers evaluate the pharmacological activity of this compound derivatives?

Answer: Employ tiered assays:

- In vitro screening : Test receptor binding (e.g., GPCRs) or enzyme inhibition (e.g., kinases) using fluorescence-based assays.

- ADMET profiling : Assess permeability (Caco-2 models), metabolic stability (microsomal assays), and cytotoxicity (MTT assays) .

- In silico predictions : Apply QSAR models to prioritize derivatives with favorable pharmacokinetic properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.